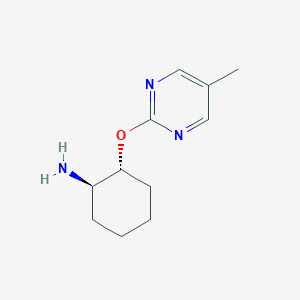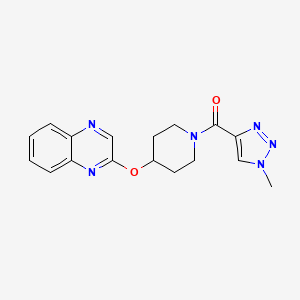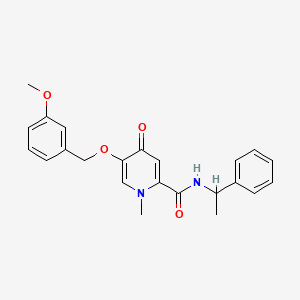
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels. This, in turn, affects the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine exhibits potent cytotoxic effects against various cancer cell lines. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, further research is needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its potential as a lead compound for the development of anticancer drugs. It has also been found to be a useful tool for studying the mechanism of action of dihydrofolate reductase inhibitors. However, one of the limitations of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. One area of research could be the development of more potent and selective dihydrofolate reductase inhibitors based on the structure of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. Another area of research could be the investigation of its potential as an antiviral agent, as it has been shown to exhibit activity against certain viruses. Additionally, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the reaction of 5-methyl-2-(tosylamino)pyrimidine with ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-1,2-cyclohexanediamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which plays a critical role in DNA synthesis and cell division. This makes ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-13-11(14-7-8)15-10-5-3-2-4-9(10)12/h6-7,9-10H,2-5,12H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPLSSCPNEUIV-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)



![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)
![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)